Sulfazecin sodium
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Overview
Description
Sulfazecin sodium is a novel β-lactam antibiotic of bacterial origin. It was first isolated from the culture broth of Pseudomonas acidophila . This compound is known for its activity against Gram-negative bacteria and its unique monocyclic β-lactam structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfazecin sodium is typically isolated from the culture broth of Pseudomonas acidophila . The isolation process involves the use of anion exchange resin and activated charcoal. The culture broth is filtered, acidified to pH 4, and applied to a column of activated charcoal. The column is then washed with water and eluted with 7% aqueous isobutanol . The active fractions are further purified using Dowex-1 (Cl-) column and eluted with 0.1% aqueous sodium chloride solution .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of Pseudomonas acidophila followed by the isolation and purification steps mentioned above. The process is optimized to maximize yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Sulfazecin sodium undergoes various chemical reactions, including hydrolysis and substitution reactions. The β-lactam ring in this compound is susceptible to hydrolysis by β-lactamases, which can break the ring and render the antibiotic inactive .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acids and bases for hydrolysis, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from the hydrolysis of this compound include D-alanine and D-glutamic acid .
Scientific Research Applications
Sulfazecin sodium has several scientific research applications, particularly in the field of microbiology and antibiotic research. It is used to study the mechanisms of β-lactam antibiotics and their interactions with bacterial enzymes . Additionally, this compound is being explored for its potential to combat multi-drug resistant pathogens .
Mechanism of Action
Sulfazecin sodium exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains . By binding to these proteins, this compound disrupts cell wall synthesis, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to sulfazecin sodium include other β-lactam antibiotics such as penicillins, cephalosporins, carbapenems, and monobactams .
Uniqueness: What sets this compound apart from other β-lactam antibiotics is its monocyclic β-lactam structure, which makes it less susceptible to certain β-lactamases . This unique structure provides an advantage in treating infections caused by β-lactamase-producing bacteria .
Properties
CAS No. |
80734-22-1 |
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Molecular Formula |
C12H19N4NaO9S |
Molecular Weight |
418.36 g/mol |
IUPAC Name |
sodium;(3R)-3-[[(2R)-2-[[(4R)-4-amino-4-carboxybutanoyl]amino]propanoyl]amino]-3-methoxy-2-oxoazetidine-1-sulfonate |
InChI |
InChI=1S/C12H20N4O9S.Na/c1-6(14-8(17)4-3-7(13)10(19)20)9(18)15-12(25-2)5-16(11(12)21)26(22,23)24;/h6-7H,3-5,13H2,1-2H3,(H,14,17)(H,15,18)(H,19,20)(H,22,23,24);/q;+1/p-1/t6-,7-,12-;/m1./s1 |
InChI Key |
QLJBWYQZJUEVQV-KVDIKVBCSA-M |
Isomeric SMILES |
C[C@H](C(=O)N[C@]1(CN(C1=O)S(=O)(=O)[O-])OC)NC(=O)CC[C@H](C(=O)O)N.[Na+] |
Canonical SMILES |
CC(C(=O)NC1(CN(C1=O)S(=O)(=O)[O-])OC)NC(=O)CCC(C(=O)O)N.[Na+] |
Origin of Product |
United States |
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